

2-Chloro-4-(trifluoromethoxy)benzaldehyde

chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethoxy)benzaldehyde

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An In-depth Technical Guide to **2-Chloro-4-(trifluoromethoxy)benzaldehyde**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS No. 1079351-20-4) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal and materials chemistry. The strategic placement of a chlorine atom and a trifluoromethoxy group on the benzaldehyde scaffold creates a unique electronic environment, rendering the molecule an important precursor for the synthesis of complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in drug development for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic strategy, details its characteristic reactivity in key organic transformations, and discusses its potential applications for researchers, scientists, and drug development professionals.

Core Chemical & Physical Properties

2-Chloro-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde featuring both a halogen and a fluorinated ether. Its core identifiers are summarized below. While comprehensive experimental data on its physical properties such as boiling point and density

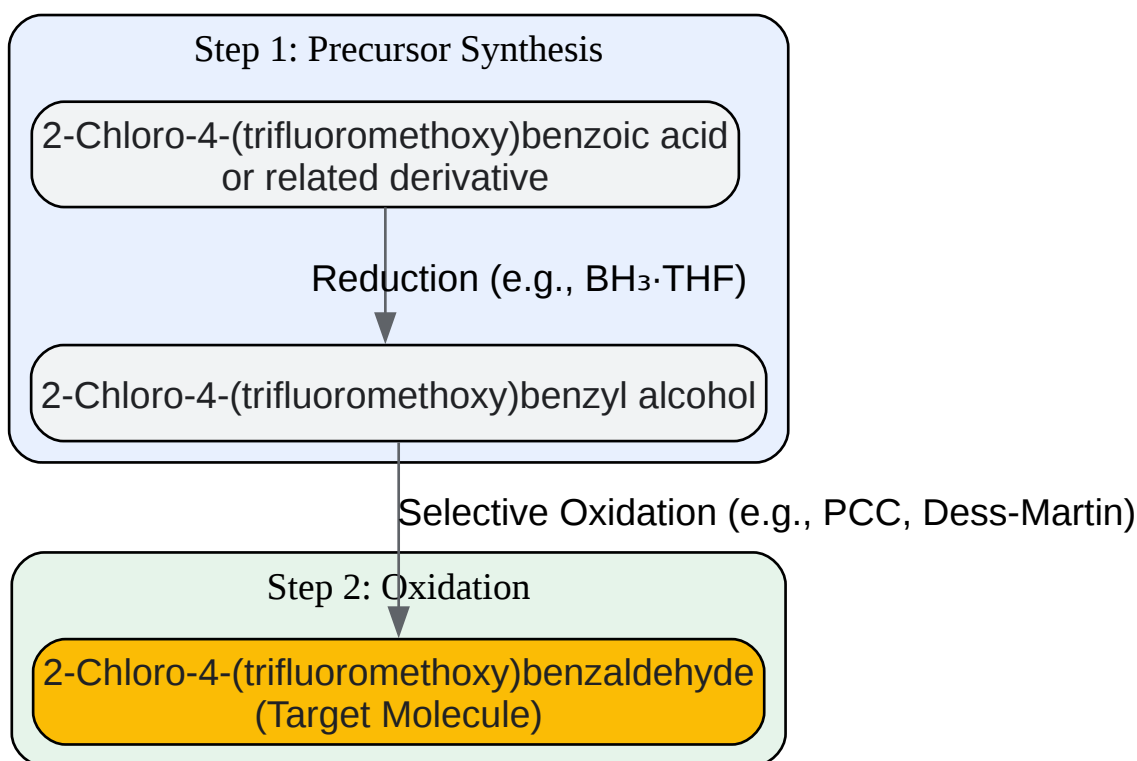
are not widely published, its characteristics can be reliably inferred from closely related structural analogs.

Property	Value	Source
IUPAC Name	2-chloro-4-(trifluoromethoxy)benzaldehyde	
CAS Number	1079351-20-4	
Molecular Formula	C ₈ H ₄ ClF ₃ O ₂	[1]
Molecular Weight	224.57 g/mol	
InChIKey	SKDQZVYCAZFRQT-UHFFFAOYSA-N	
Canonical SMILES	C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O	
Physical Form	Solid (Predicted)	[2]
Purity (Typical)	≥98%	[1]

Synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

While a specific, peer-reviewed synthesis for this exact molecule is not prominently documented, a highly plausible and efficient synthetic route involves the oxidation of the corresponding benzyl alcohol precursor. This two-step approach is standard in organic synthesis for preparing aromatic aldehydes.

Proposed Synthetic Workflow:



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Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol (Precursor)

The precursor alcohol can be synthesized via the reduction of the corresponding benzoic acid derivative. This transformation is reliably achieved using reducing agents like borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$), which selectively reduce carboxylic acids to alcohols.

Step 2: Selective Oxidation to the Aldehyde (Representative Protocol)

The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone of organic synthesis. Reagents such as Pyridinium Chlorochromate (PCC) are effective, though modern, greener alternatives are often preferred.[3] The following protocol is a representative method based on well-established procedures for analogous substrates.[4]

Protocol: Oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol

- **Setup:** To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of 2-chloro-4-(trifluoromethoxy)benzyl alcohol (10 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM).
- **Reagent Addition:** To the stirred solution, add Pyridinium Chlorochromate (PCC) (12 mmol, 1.2 eq) portion-wise at room temperature. Causality Note: Adding the oxidant in portions helps to control any potential exotherm.
- **Reaction:** Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. The mixture will typically become a dark, heterogeneous slurry.
- **Workup:** Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether. Causality Note: The silica plug effectively removes the chromium byproducts.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **2-chloro-4-(trifluoromethoxy)benzaldehyde**.

Spectroscopic Analysis (Theoretical)

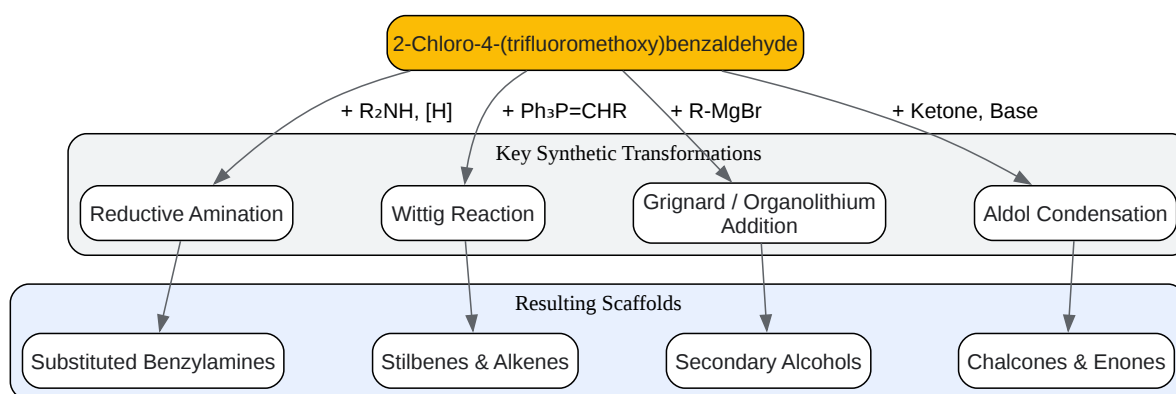
Experimental spectra for this specific compound are not readily available in public databases. However, the key features of its ^1H NMR, ^{13}C NMR, and IR spectra can be reliably predicted based on its functional groups and substitution pattern.

Spectrum	Feature	Expected Chemical Shift / Wavenumber	Rationale
^1H NMR	Aldehyde Proton (-CHO)	δ 9.9 - 10.2 ppm	Highly deshielded proton due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the aromatic ring.[5]
Aromatic Protons (Ar-H)	δ 7.4 - 7.9 ppm	Complex splitting pattern (doublets, doublet of doublets) expected for the three aromatic protons in a 1,2,4-substituted ring.	
^{13}C NMR	Carbonyl Carbon (C=O)	δ 188 - 192 ppm	Characteristic downfield shift for an aldehyde carbonyl carbon.
Trifluoromethoxy Carbon (-OCF ₃)	δ 118 - 122 ppm (quartet)	The carbon is split into a quartet by coupling with the three fluorine atoms (^1JCF).	
Aromatic Carbons (Ar-C)	δ 115 - 155 ppm	Multiple signals corresponding to the substituted aromatic ring carbons.	
IR	C=O Stretch (Aldehyde)	1690 - 1715 cm^{-1}	Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.

C-F Stretch (-OCF ₃)	1100 - 1250 cm ⁻¹	Strong, broad absorptions typical for C-F bonds.
C-Cl Stretch	700 - 850 cm ⁻¹	Characteristic absorption for an aryl chloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-chloro-4-(trifluoromethoxy)benzaldehyde** stems from the enhanced electrophilicity of its carbonyl carbon. Both the ortho-chloro and para-trifluoromethoxy groups are electron-withdrawing, which activates the aldehyde towards nucleophilic attack. This makes it an excellent substrate for a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions.[6][7]



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Caption: Key synthetic transformations utilizing the target aldehyde.

Reductive Amination

This reaction is fundamental for synthesizing substituted benzylamines, which are prevalent motifs in pharmaceuticals. The aldehyde first condenses with a primary or secondary amine to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

Representative Protocol:

- To a solution of **2-chloro-4-(trifluoromethoxy)benzaldehyde** (1.0 eq) and a desired amine (1.1 eq) in dichloroethane (DCE), add acetic acid (1.0 eq) to catalyze iminium formation.
- Add sodium triacetoxyborohydride (1.5 eq) and stir the mixture at room temperature for 12-24 hours.
- Quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond. This is invaluable for creating stilbene-like structures or extending carbon chains.

Representative Protocol:

- Prepare a phosphorus ylide by treating a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) with a strong base (e.g., potassium tert-butoxide) in anhydrous THF at 0°C.
- Add a solution of **2-chloro-4-(trifluoromethoxy)benzaldehyde** (1.0 eq) dropwise to the ylide solution.
- Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
- The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.[8]

Applications in Drug Discovery & Medicinal Chemistry

The incorporation of fluorine, particularly in the form of $-CF_3$ or $-OCF_3$ groups, is a well-established strategy in modern drug design. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

- **Metabolic Stability:** The trifluoromethoxy group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate.
- **Lipophilicity:** The $-OCF_3$ group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.
- **Binding Affinity:** The strong electronegativity of the fluorine atoms can alter the electronic profile of the aromatic ring and enable favorable interactions (e.g., hydrogen bonding, dipole interactions) with protein targets.

While there are no publicly disclosed, marketed drugs synthesized directly from this specific aldehyde, its structure makes it an ideal starting point for library synthesis and lead optimization campaigns. It serves as a valuable scaffold for introducing the 2-chloro-4-(trifluoromethoxy)phenyl motif into novel chemical entities targeting a wide range of diseases.

Safety and Handling

Comprehensive toxicological data for **2-chloro-4-(trifluoromethoxy)benzaldehyde** is not available. However, based on the safety profiles of structurally analogous compounds such as 2-chloro-5-(trifluoromethyl)benzaldehyde and 4-chloro-3-(trifluoromethoxy)benzaldehyde, the following hazards should be assumed.^{[2][9]}

- GHS Hazard Statements (Expected):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Handling Precautions:

- Use only in a well-ventilated area or under a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

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